molecular formula C19H24N2O2S B2464895 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-11-0

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B2464895
CAS No.: 887205-11-0
M. Wt: 344.47
InChI Key: NZEVAAZYRIWHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Biological Activity

3-Methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C19_{19}H24_{24}N2_{2}O2_{2}S
Molecular Weight 344.5 g/mol
CAS Number 887205-15-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine and thiophene moieties are believed to enhance its binding affinity to various enzymes and receptors, which may lead to alterations in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, potentially impacting pathways related to apoptosis and cell survival.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications.

Anticancer Activity

A study conducted on related compounds demonstrated that derivatives with similar structural features exhibited antiproliferative effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC). The IC50_{50} values for these compounds ranged from 0.49 µM to 68.9 µM, indicating potent activity against cancer cells .

Table: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50_{50} (µM)
4bA5491.48
15aNCI-H232.52
16aNCI-H231.50

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in oncology.

Case Study: NSCLC Treatment

In vitro studies assessed the efficacy of benzamide derivatives, including those structurally similar to this compound, against NSCLC cell lines A549 and NCI-H23. The results indicated that these compounds could induce apoptosis in cancer cells, with one derivative achieving an IC50_{50} comparable to staurosporine, a known anticancer agent .

Apoptosis Induction

The apoptotic effects were confirmed using Annexin V-FITC/PI staining assays, revealing significant apoptosis rates in treated cells compared to controls . For instance:

  • Compound 4b induced apoptosis in A549 cells at a rate of 42.05%.
  • Compounds 15a and 16a showed similar effects in NCI-H23 cells with apoptosis rates of approximately 34.59% and 36.81%, respectively.

Properties

IUPAC Name

3-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-5-3-6-16(13-14)19(22)20-15(2)18(17-7-4-12-24-17)21-8-10-23-11-9-21/h3-7,12-13,15,18H,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEVAAZYRIWHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.